REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[C:9]([CH3:20])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=3[Cl:19])=[C:6]2[N:5]=[C:4]2[CH2:21][CH2:22][CH2:23][C:3]=12.C(N(CC)CC)C.[NH2:31][CH:32]([CH2:35][CH3:36])[CH2:33][CH3:34].O>CN(C)C(=O)C.C(O)(C)C>[CH3:34][CH2:33][CH:32]([NH:31][C:2]1[N:7]2[N:8]=[C:9]([CH3:20])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=3[Cl:19])=[C:6]2[N:5]=[C:4]2[CH2:21][CH2:22][CH2:23][C:3]=12)[CH2:35][CH3:36]
|
Name
|
compound
|
Quantity
|
177.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=3N1N=C(C3C3=C(C=C(C=C3)OC)Cl)C)CCC2
|
Name
|
|
Quantity
|
355 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
103.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
88.9 g
|
Type
|
reactant
|
Smiles
|
NC(CC)CC
|
Name
|
|
Quantity
|
178 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The diluted solution was cooled to 50 to 60° C. of internal temperature
|
Type
|
CUSTOM
|
Details
|
after the crystal was precipitated
|
Type
|
ADDITION
|
Details
|
Furthermore, water was poured into the solution
|
Type
|
STIRRING
|
Details
|
the diluted solution was stirred for 1 hour at 20 to 30° C. of internal temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the obtained crystal was dried under reduced pressure for 14 hours or more at about 50° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)NC1=C2C(=NC=3N1N=C(C3C3=C(C=C(C=C3)OC)Cl)C)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |